molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene

2,4-Dihydro-1H-benzo[f]isochromene

Cat. No.: B13682748
M. Wt: 184.23 g/mol
InChI Key: BCAALVQHJMCWCU-UHFFFAOYSA-N
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Description

2,4-Dihydro-1H-benzo[f]isochromene is a tricyclic compound that belongs to the family of benzo-fused isochromenes. This compound is characterized by its unique structure, which consists of a benzene ring fused to an isochromene moiety. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-1H-benzo[f]isochromene typically involves a three-step domino reaction. This process starts with 1-aryl-3-hexyne-2,6-diol derivatives and aldehydes. The reaction is initiated by boron trifluoride etherate (BF3·OEt2), which facilitates the alkynyl-Prins cyclization, followed by Friedel–Crafts alkenylation, and finally dehydration/aromatization to form the tricyclic structure . The reaction conditions are crucial, with electron-donating substituents on the aryl ring and electron-rich aldehyde reaction partners significantly increasing the overall yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-1H-benzo[f]isochromene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-1H-benzo[f]isochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,4-Dihydro-1H-benzo[f]isochromene can be compared with other similar compounds, such as:

  • Benzo[c]chromene
  • Benzo[g]chromene
  • Benzo[h]chromene

These compounds share a similar benzo-fused isochromene structure but differ in the position of the fusion and the specific substituents on the rings. The unique structural features of this compound, such as its specific fusion pattern and substituents, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,4-dihydro-1H-benzo[f]isochromene

InChI

InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2

InChI Key

BCAALVQHJMCWCU-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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